molecular formula C17H12ClNO4 B2863496 (Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid CAS No. 195066-61-6

(Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid

Cat. No. B2863496
M. Wt: 329.74
InChI Key: WJUVDLDSMBIRKE-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . The specific molecular structure analysis of “(Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid” is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be studied using various techniques. These properties include its density, melting point, boiling point, solubility, and reactivity . The specific physical and chemical properties of “(Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid” are not available in the search results.

Scientific Research Applications

Fluorescence Sensing and Imaging

  • Zinc(II) Sensing : A study explored the use of fluorescein-based dyes, including derivatives similar to (Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid, for sensing Zinc(II) ions. These dyes exhibited significant fluorescence enhancements upon Zinc(II) coordination, making them useful for biological imaging applications (Nolan et al., 2005).
  • Reactive Oxygen Species Detection : Another research focused on developing novel fluorescence probes, related to the chemical structure , to detect reactive oxygen species in biological systems. These probes could selectively detect highly reactive oxygen species and were resistant to light-induced autoxidation, useful for visualizing cellular processes (Setsukinai et al., 2003).

Antibacterial Activity

  • Antibacterial Properties : Research involving derivatives of (Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid showed antibacterial activity. Specific compounds exhibited notable antimicrobial effects against E. coli, highlighting potential applications in developing antibacterial agents (Banday et al., 2010).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : A study utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, closely related to the compound , as a starting material for synthesizing a variety of heterocyclic compounds. These compounds were then tested for their antibacterial activities, indicating their potential in pharmaceutical applications (El-Hashash et al., 2015).
  • DNA Interaction and Biological Screening : Another study synthesized and characterized a similar compound, focusing on its interaction with DNA and various biological activities. This study provides insight into the potential biomedical applications of such compounds (Sirajuddin et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled . The specific safety and hazards of “(Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid” are not available in the search results.

properties

IUPAC Name

(Z)-4-(2-benzoyl-4-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-10H,(H,19,20)(H,21,22)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUVDLDSMBIRKE-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2-benzoyl-4-chlorophenyl)amino)-4-oxobut-2-enoic acid

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